4-Chloro-3-methyl-5-nitropyridine
CAS No.:
Cat. No.: VC13512786
Molecular Formula: C6H5ClN2O2
Molecular Weight: 172.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5ClN2O2 |
|---|---|
| Molecular Weight | 172.57 g/mol |
| IUPAC Name | 4-chloro-3-methyl-5-nitropyridine |
| Standard InChI | InChI=1S/C6H5ClN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3 |
| Standard InChI Key | WICURSLPRBHCAI-UHFFFAOYSA-N |
| SMILES | CC1=CN=CC(=C1Cl)[N+](=O)[O-] |
| Canonical SMILES | CC1=CN=CC(=C1Cl)[N+](=O)[O-] |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s pyridine ring is functionalized with three distinct groups:
-
Chlorine at the 4-position, contributing electronegativity and polarizability.
-
Methyl at the 3-position, introducing steric bulk and lipophilicity.
-
Nitro at the 5-position, enhancing electron-withdrawing effects and reactivity toward nucleophilic substitution.
This substitution pattern creates a dipole moment asymmetry, influencing its solubility and crystalline packing. X-ray diffraction studies of analogous nitropyridines reveal planar ring geometries with bond angles distorted by meta- and para-substituents.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 172.57 g/mol | |
| Exact Mass | 172.004 g/mol | |
| Topological Polar Surface Area | 58.71 Ų | |
| LogP (Octanol-Water) | 2.47 |
Synthesis and Industrial Preparation
Nitration and Functionalization Pathways
The synthesis of 4-chloro-3-methyl-5-nitropyridine typically involves sequential nitration and halogenation steps. A patented method for analogous compounds employs a mixed acid system (65% HNO₃ and H₂SO₄) to nitrate 2-chloro-4-methylpyridine, yielding a mixture of 3-nitro and 5-nitro isomers . Selective crystallization separates these isomers, with the 5-nitro derivative isolated in 75–85% purity . Industrial-scale production may utilize continuous-flow reactors to optimize exothermic nitration kinetics and minimize byproduct formation.
Critical Reaction Parameters
-
Temperature: Maintained below 50°C to prevent decomposition.
-
Acid Ratio: HNO₃:H₂SO₄ at 1:3 (v/v) ensures protonation of the pyridine nitrogen, directing nitration to the 5-position .
-
Purification: Recrystallization from ethanol/water mixtures enhances purity to >95% .
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 g/L at 25°C). Thermal gravimetric analysis (TGA) of related nitropyridines indicates decomposition onset at ~200°C, suggesting stability under standard storage conditions .
Table 2: Physicochemical Profile
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | ~1.45 g/cm³ (estimated) | |
| Flash Point | Non-flammable | |
| Hygroscopicity | Low |
Applications in Chemical Synthesis
Pharmaceutical Intermediates
While direct therapeutic applications remain undocumented, the compound’s nitro and chloro groups enable diverse transformations:
-
Nucleophilic Aromatic Substitution: Displacement of chlorine with amines or alkoxides yields aminopyridines or ethers, precursors to kinase inhibitors.
-
Reduction of Nitro Group: Catalytic hydrogenation produces 5-aminopyridines, key intermediates in benzimidazole antifungals .
Agrochemical Development
Pyridine derivatives are integral to herbicides and insecticides. The methyl group’s lipophilicity may enhance membrane permeability in plant-systemic compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume